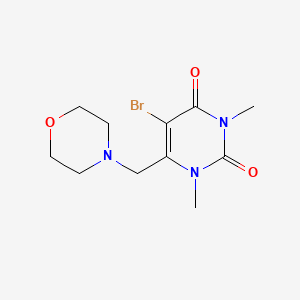
5-bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H16BrN3O3 and its molecular weight is 318.171. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione (CAS Number: 80746-12-9) is a pyrimidine derivative that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, including antibacterial and anticancer activities, as well as its synthesis and applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₆BrN₃O₃
- Molecular Weight : 318.17 g/mol
- Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring and a morpholinomethyl side chain at the 6-position.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrimidine derivatives. For instance, compounds similar to 5-bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine have shown significant activity against various bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2.0 | Staphylococcus aureus, Escherichia coli |
| 5-Bromo-Pyrimidine Derivatives | 3.12 - 12.5 | Staphylococcus aureus |
The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective against Gram-positive bacteria, suggesting their potential use in treating bacterial infections .
Anticancer Activity
In vitro studies have assessed the anticancer potential of related compounds against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 (Breast Cancer) | 4.30 ± 0.84 |
| 5-Bromo-Indolin Derivatives | MCF-7 | 2.93 ± 0.47 |
| 5-Bromo-Indolin Derivatives | A-549 (Lung Cancer) | 7.17 ± 0.94 |
The derivatives exhibited promising anti-proliferative effects, particularly against MCF-7 cells, with IC50 values indicating higher potency than traditional chemotherapy agents like doxorubicin . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, evidenced by changes in apoptotic markers such as caspases and Bcl-2 family proteins.
Synthesis
The synthesis of 5-bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine involves a one-step reaction using readily available starting materials such as 2-bromomalonaldehyde and amidine compounds. This method simplifies the preparation process and is cost-effective for large-scale production .
Case Studies
A notable case study involved the application of pyrimidine derivatives in drug design for cancer therapy. Researchers conducted molecular docking studies to evaluate binding affinities to targets like VEGFR-2, which is crucial in tumor angiogenesis. The results indicated that modifications to the pyrimidine scaffold could enhance binding and potentially improve therapeutic efficacy .
属性
IUPAC Name |
5-bromo-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O3/c1-13-8(7-15-3-5-18-6-4-15)9(12)10(16)14(2)11(13)17/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAAOUVFSUTINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)Br)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














